![molecular formula C19H12F2N2O2S B2372031 1-(3-fluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1326849-04-0](/img/no-structure.png)

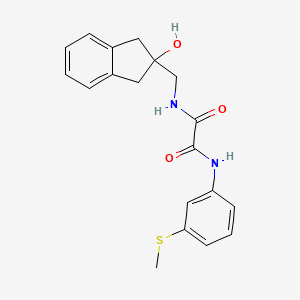

1-(3-fluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

カタログ番号 B2372031

CAS番号:

1326849-04-0

分子量: 370.37

InChIキー: MNUUYGUACJBMMZ-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-fluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a chemical compound that belongs to the thienopyrimidine family. It has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.

科学的研究の応用

Synthesis and Chemical Properties

- Synthesis of Substituted Thienopyrimidines : Various substituted thieno[2,3-d] pyrimidines have been synthesized, showcasing the versatility of this chemical framework in generating compounds with potential antibacterial properties. The process involves several steps, starting from synthesizing ethyl 2-aminothiophene-3carboxylate to ultimately obtaining substituted thienopyrimidines through nucleophilic substitution, characterized by MP, TLC, IR, and NMR spectra (More et al., 2013).

- Herbicidal Activities : 6-(Trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds, synthesized by cyclization of trifluoroacetoacetate ethyl with substituted-urea, have shown good herbicidal activities, demonstrating the potential of thienopyrimidine derivatives in agricultural applications (Huazheng, 2013).

Biological Activities

- Non-peptide LHRH Antagonists : A thieno[2,3-d]pyrimidine-2,4-dione derivative bearing a p-methoxyureidophenyl moiety has been identified as a highly potent and orally bioavailable non-peptide antagonist for the human luteinizing hormone-releasing hormone (LHRH) receptor, offering a new class of therapeutic agents for sex-hormone-dependent diseases (Sasaki et al., 2003).

- Anticancer and Antitumor Activities : Various thieno[3,2-d]pyrimidine derivatives have been explored for their anticancer and antitumor activities, highlighting their potential in developing new chemotherapeutic agents. For instance, certain N-substituted indole derivatives have shown activity against the MCF-7 human breast cancer cell line (Kumar & Sharma, 2022).

Advanced Applications

- Nonlinear Optical Properties : The third-order nonlinear optical properties of novel styryl dyes, including thieno[2,3-d]pyrimidine derivatives, have been studied, indicating their promise as materials for optical device applications due to their significant two-photon absorption phenomenon (Shettigar et al., 2009).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3-fluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 3-fluorobenzaldehyde with 2-fluorobenzaldehyde to form 3-(2-fluorophenyl)-1-(3-fluorobenzyl)prop-2-en-1-one. This intermediate is then reacted with thiosemicarbazide to form the thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione ring system. The final product is obtained by purification and isolation of the desired compound.", "Starting Materials": [ "3-fluorobenzaldehyde", "2-fluorobenzaldehyde", "thiosemicarbazide" ], "Reaction": [ "Step 1: Condensation of 3-fluorobenzaldehyde and 2-fluorobenzaldehyde in the presence of a base such as potassium hydroxide to form 3-(2-fluorophenyl)-1-(3-fluorobenzyl)prop-2-en-1-one.", "Step 2: Reaction of 3-(2-fluorophenyl)-1-(3-fluorobenzyl)prop-2-en-1-one with thiosemicarbazide in the presence of a catalyst such as acetic acid to form the thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione ring system.", "Step 3: Purification and isolation of the desired compound by techniques such as column chromatography or recrystallization." ] } | |

CAS番号 |

1326849-04-0 |

分子式 |

C19H12F2N2O2S |

分子量 |

370.37 |

IUPAC名 |

3-(2-fluorophenyl)-1-[(3-fluorophenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C19H12F2N2O2S/c20-13-5-3-4-12(10-13)11-22-16-8-9-26-17(16)18(24)23(19(22)25)15-7-2-1-6-14(15)21/h1-10H,11H2 |

InChIキー |

MNUUYGUACJBMMZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC(=CC=C4)F)F |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

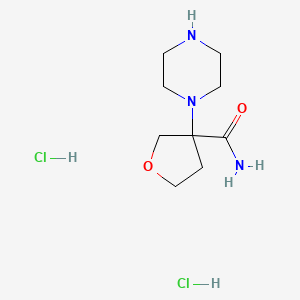

![2-[(2-methylpiperidino)methyl]-4(3H)-quinazolinone](/img/structure/B2371948.png)

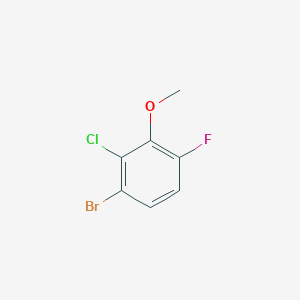

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2371949.png)

![cyclobutyl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2371950.png)

![3-[(3-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine](/img/structure/B2371957.png)

![3-chloro-N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2371958.png)

![3-(1-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2371962.png)

![Tert-butyl 6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2371969.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2,3-dimethoxybenzamide](/img/structure/B2371971.png)